molecular formula C51H33NO8P2 B12111669 1-N-Benzylpyrrolidine-3,4-bis[(R)-1,1'-binaphthyl-2,2'-diyl]phosphite-L-tartaric acid

1-N-Benzylpyrrolidine-3,4-bis[(R)-1,1'-binaphthyl-2,2'-diyl]phosphite-L-tartaric acid

Cat. No.: B12111669
M. Wt: 849.8 g/mol
InChI Key: FNTBEKCSCFRGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid is a chiral phosphite ligand derived from tartaric acid. This compound is notable for its application in asymmetric catalysis, particularly in the Cu-catalyzed conjugate addition of diethylzinc to cyclic enones .

Preparation Methods

The synthesis of 1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid involves several steps:

Chemical Reactions Analysis

1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid undergoes several types of chemical reactions:

Scientific Research Applications

1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid involves its role as a chiral ligand:

    Molecular Targets: The compound interacts with metal catalysts, such as copper, to form chiral complexes.

    Pathways Involved: These chiral complexes facilitate asymmetric reactions, leading to the formation of enantioenriched products.

Properties

Molecular Formula

C51H33NO8P2

Molecular Weight

849.8 g/mol

IUPAC Name

1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione

InChI

InChI=1S/C51H33NO8P2/c53-50-48(59-61-55-40-26-22-32-14-4-8-18-36(32)44(40)45-37-19-9-5-15-33(37)23-27-41(45)56-61)49(51(54)52(50)30-31-12-2-1-3-13-31)60-62-57-42-28-24-34-16-6-10-20-38(34)46(42)47-39-21-11-7-17-35(39)25-29-43(47)58-62/h1-29,48-49H,30H2

InChI Key

FNTBEKCSCFRGOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OP8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.